2-Amino-1-(3-methoxyphenyl)ethanol
Overview
Description
2-Amino-1-(3-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetics and Reaction Mechanisms
- Reactions with Alicyclic Amines : The study of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines reveals insights into reaction kinetics and mechanisms in ethanol-water solutions. This research is crucial for understanding the behavior of 3-methoxyphenyl compounds in chemical reactions, potentially including derivatives of 2-Amino-1-(3-methoxyphenyl)ethanol (Castro et al., 2001).
Synthesis and Anticancer Evaluation
- Combinatorial Synthesis for Cancer Research : In the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives, one derivative showed significant potency against the human breast cancer cell line MCF7. This highlights the potential of derivatives of this compound in cancer research (Patravale et al., 2014).
Synthesis of Optically Active Compounds
- Asymmetric Transfer Hydrogenation : The synthesis of optically active β-AminoAlcohols, including derivatives of this compound, demonstrates their potential in producing drug intermediates and other applications in stereoselective synthesis (Xu et al., 2010).
Application in Isoquinoline Syntheses
- Synthesizing Heterocyclic Compounds : The compound 2-amino-(3-hydroxyphenyl) ethanol, closely related to this compound, has been used in synthesizing heterocyclic compounds, particularly isoquinolines, which are significant in pharmaceutical research (Kametani et al., 1970).
Biocatalytic Production for Drug Intermediates
- Enantiopure Compound Synthesis : The biocatalytic production of (S)-1-(4-methoxyphenyl) ethanol, a derivative of this compound, is optimized for the synthesis of antihistamines. This showcases the potential of such compounds in producing enantiomerically pure drug intermediates (Kavi et al., 2021).
Oxidation Reactions for Ester Synthesis
- Direct Oxidation to Esters : Research on the oxidation of secondary alcohols to esters, including derivatives of this compound, provides new insights into lignin degradation technology and potential industrial applications (Li et al., 2013).
Antibacterial Activity
- Synthesis and Antibacterial Activities : The synthesis of 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its metal complexes, including derivatives of this compound, shows significant antibacterial activities, highlighting its potential in antimicrobial research (Li-fen, 2011).
Properties
IUPAC Name |
2-amino-1-(3-methoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMQTEJARSWZPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343013 | |
Record name | 2-Amino-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27382-18-9 | |
Record name | 2-Amino-1-(3-methoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(3-methoxyphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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